1-(2,4-dimethylbenzenesulfonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine
Description
1-(2,4-Dimethylbenzenesulfonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine is a heterocyclic compound featuring a piperidine core substituted with a 2,4-dimethylbenzenesulfonyl group and a pyrazole-methyl moiety. This compound’s structural motifs align with pharmacophores common in medicinal chemistry, particularly kinase inhibitors and receptor modulators .
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)sulfonyl-4-(pyrazol-1-ylmethyl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c1-14-4-5-17(15(2)12-14)23(21,22)20-10-6-16(7-11-20)13-19-9-3-8-18-19/h3-5,8-9,12,16H,6-7,10-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBAGBVGHFOQLET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCC(CC2)CN3C=CC=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dimethylbenzenesulfonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine typically involves multiple steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the pyrazole moiety: This step may involve the reaction of the piperidine derivative with a pyrazole compound under suitable conditions.
Attachment of the benzenesulfonyl group: This can be done via sulfonylation reactions using reagents like benzenesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dimethylbenzenesulfonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions could target the sulfonyl group or other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzenesulfonyl or pyrazole moieties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antiinflammatory Effects
Research indicates that compounds featuring the pyrazole structure can inhibit the enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA), which is involved in the inflammatory response. Inhibition of this enzyme preserves endogenous palmitoylethanolamide, enhancing its anti-inflammatory properties . The specific compound under consideration may exhibit similar properties due to its structural characteristics.
2. Anticancer Potential
The benzenesulfonyl group is often associated with anticancer activity. Studies have shown that sulfonamide derivatives can act as inhibitors of various cancer-related pathways. The unique combination of the piperidine and pyrazole moieties may provide a scaffold for developing new anticancer agents .
3. Central Nervous System Activity
Compounds like 1-(2,4-dimethylbenzenesulfonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine may also target central nervous system disorders. The piperidine structure is known for its ability to cross the blood-brain barrier, making it a candidate for neurological applications .
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing therapeutic efficacy. Variations in substituents on the piperidine or pyrazole rings can significantly influence potency and selectivity against biological targets .
Industrial Applications
1. Synthesis of New Compounds
This compound can serve as a building block in organic synthesis to create more complex molecules with desired biological activities. Its versatile functional groups allow for further modifications through various chemical reactions .
2. Catalysis
In industrial chemistry, compounds with similar structures are often utilized as catalysts in various chemical reactions due to their ability to stabilize transition states or facilitate specific reaction pathways .
Study on Anti-inflammatory Activity
In a recent study published in Nature, researchers explored various sulfonamide derivatives for their NAAA inhibitory activity. The study highlighted that compounds similar to 1-(2,4-dimethylbenzenesulfonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine exhibited significant anti-inflammatory effects at nanomolar concentrations .
Development of Anticancer Agents
Another research project focused on synthesizing new sulfonamide derivatives based on the piperidine scaffold. These compounds demonstrated promising results in preclinical models for specific cancer types, showcasing the potential utility of this compound class in cancer therapy .
Mechanism of Action
The mechanism of action of 1-(2,4-dimethylbenzenesulfonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Key Structural Analogs and Their Properties
The following table summarizes structural analogs, highlighting substituent variations and their implications:
Comparative Analysis
- Trifluoromethyl (CF₃) in the oxadiazole analog increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
- Bioisosteric Replacements: Pyrazole-to-oxadiazole substitution (e.g., ) replaces H-bond donors with a more rigid, electronegative ring, altering target binding kinetics. Boronate esters () introduce functionality for click chemistry or radiolabeling, expanding therapeutic or diagnostic applications.
Heterocyclic Extensions :
Synthetic Accessibility :
- The target compound’s synthesis likely follows sulfonylation and alkylation steps, similar to methods in . In contrast, oxadiazole analogs require cyclization reactions , and boronate esters necessitate specialized coupling conditions .
Biological Activity
1-(2,4-Dimethylbenzenesulfonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring, a pyrazole moiety, and a benzenesulfonyl group, which are known to contribute to various pharmacological effects.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key characteristics include:
- IUPAC Name : 1-(2,4-dimethylphenyl)sulfonyl-4-(pyrazol-1-ylmethyl)piperidine
- Molecular Weight : 345.45 g/mol
- CAS Number : 1396865-94-3
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The sulfonyl group enhances its binding affinity, potentially leading to inhibition of various biological pathways. For example, compounds with similar structures have shown significant inhibitory effects on cholinesterases, which are critical in neurotransmitter regulation .
Anticholinesterase Activity
Research indicates that derivatives of piperidine, including those containing the pyrazole moiety, exhibit potent anticholinesterase activity. In vitro studies have demonstrated that certain analogs significantly inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values in the low nanomolar range . This suggests potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's.
Anti-inflammatory Properties
The compound's structure suggests it may act as an inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA), which is involved in the inflammatory response. Inhibitors targeting NAAA have shown promise in managing inflammation through non-covalent mechanisms .
Antibacterial Activity
Studies on related sulfonamide compounds have revealed moderate to strong antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis. The sulfonyl group is often linked to enhanced antibacterial properties due to its ability to interfere with bacterial enzyme functions .
Structure-Activity Relationship (SAR)
The biological efficacy of 1-(2,4-dimethylbenzenesulfonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine can be influenced by structural modifications. For instance:
- Replacing the pyrazole ring with other heterocycles can alter the potency and selectivity for specific biological targets.
- Modifications on the piperidine ring can enhance solubility and bioavailability, crucial for therapeutic effectiveness .
In Vitro Evaluation
A study evaluated several piperidine derivatives for their AChE inhibitory activity. Among them, compounds similar to 1-(2,4-dimethylbenzenesulfonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine exhibited IC50 values significantly lower than donepezil, a standard treatment for Alzheimer's disease .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding interactions between this compound and its biological targets. These studies suggest that the compound fits well into the active sites of target enzymes, supporting its potential as a lead compound for further drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
